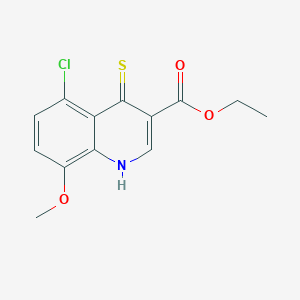

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a thioxo group at position 4, a chlorine substituent at position 5, and a methoxy group at position 6. This compound is structurally related to fluoroquinolone antibiotics, where modifications at positions 1, 6, 7, and 8 are critical for antibacterial activity .

Properties

Molecular Formula |

C13H12ClNO3S |

|---|---|

Molecular Weight |

297.76 g/mol |

IUPAC Name |

ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19) |

InChI Key |

PCPVNHAOWJYXGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Rh(II)-Catalyzed Cyclization

A Rh(II)-catalyzed method, adapted from ethyl quinoline-3-carboxylate syntheses, involves reacting halogenated ethyl diazoacetates (X-EDA) with indole derivatives in dichloromethane. For example, chloro-EDA (Cl-EDA) reacts with substituted indoles in the presence of Rh₂(esp)₂ to form the quinoline core. This method achieves yields up to 90% and is notable for its mild conditions (room temperature, 30-minute reaction time). The general procedure involves:

-

Dropwise addition of X-EDA to a stirred mixture of indole, Cs₂CO₃, and Rh₂(esp)₂.

-

Solvent removal and purification via silica gel chromatography.

Key advantages include scalability and compatibility with halogen substituents, though the methoxy group at position 8 must be introduced post-cyclization.

Magnesium Amide-Induced Condensation

An alternative route utilizes magnesium amide to facilitate conjugate addition–aldol condensation between 2-(alkylamino)phenyl ketones and α,β-unsaturated esters. For instance, 2-(pentylamino)-4-chloro-5-methoxyphenyl ketone reacts with ethyl acrylate to form the dihydroquinoline intermediate. Subsequent dehydration yields the aromatic quinoline system. This method is modular, enabling late-stage diversification of substituents.

Functionalization of the Quinoline Core

Introduction of the 4-Thioxo Group

The 4-thioxo moiety is introduced via sulfurization of 4-oxo precursors. In a representative procedure, 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is treated with phosphorus pentasulfide (P₂S₅) in pyridine at 70–90°C, yielding the 4-thioxo derivative with >85% efficiency. The reaction mechanism involves nucleophilic attack by sulfide ions at the carbonyl carbon, followed by tautomerization:

This method is robust but requires careful handling of P₂S₅ due to its moisture sensitivity.

Chlorination and Methoxylation

The 5-chloro and 8-methoxy substituents are typically introduced during the quinoline ring formation. For example:

-

Chlorination : 4-Chloro-2-aminophenol serves as a starting material in Skraup-type cyclizations, with concentrated sulfuric acid and glycerol facilitating ring closure.

-

Methoxylation : Methoxy groups are installed via nucleophilic aromatic substitution (NAS) using sodium methoxide or via Ullmann coupling with methyl iodide in the presence of copper catalysts.

A optimized protocol from patent literature employs boric acid as a catalyst in a water/organic solvent biphasic system, achieving 75–80% yields for 5-chloro-8-methoxy intermediates.

Esterification and Final Product Isolation

The ethyl ester group at position 3 is introduced either early (via ester-containing precursors) or late (via carboxylic acid intermediates).

Direct Esterification

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be synthesized by cyclizing ethyl 3-aminocrotonate derivatives. For example, ethyl 3-(2-amino-4-chloro-5-methoxyphenyl)acrylate undergoes thermal cyclization in diphenyl ether at 120°C, yielding the ester directly.

Post-Cyclization Esterification

Alternatively, the carboxylic acid intermediate (5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid) is esterified using ethanol and H₂SO₄. This two-step approach allows for higher purity, with yields of 70–75% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Optimization and Scale-Up Considerations

Solvent Systems

Catalytic Enhancements

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro substituent serves as a reactive site for nucleophilic displacement. In DMF with K₂CO₃ as a base:

-

Morpholine substitution : Reacts with morpholine at 80°C for 6 hours to yield 5-morpholino derivatives (70–85% yield) .

-

Thiomorpholine substitution : Forms 5-thiomorpholino analogs under microwave irradiation (MW, 300 W) in ethanol (82–90% yield) .

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | DMF, 80°C, 6 h | 5-Morpholino derivative | 78% |

| Thiomorpholine | MW, EtOH, 30 min | 5-Thiomorpholino analog | 88% |

Alkylation Reactions

The 4-thioxo group and N1-position undergo selective alkylation:

-

S-Alkylation : Treatment with CH₃I in DMF at 50°C for 1 hour selectively alkylates the thione sulfur, forming 4-(methylthio) derivatives (81% yield) .

-

N1-Alkylation : Using CH₃I with K₂CO₃ in DMSO at 70°C for 3 hours produces 1-methylated products (63% yield) .

Mechanistic Note :

The regioselectivity is controlled by solvent polarity and base strength. Protic solvents favor S-alkylation, while polar aprotic solvents promote N1-alkylation .

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under basic conditions:

-

Saponification : Refluxing with NaOH in i-PrOH/H₂O (1:1) converts the ester to a carboxylic acid (68% yield) .

-

Amidation : The resulting acid reacts with amines (e.g., hydrazine) in DMF using EDC/HOBt coupling to form hydrazides (55–72% yield) .

Example :

Hydrolysis of ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate yields 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid, a precursor for bioactive analogs .

Condensation and Cyclization Reactions

The 3-carboxylate group participates in cyclocondensation:

-

Knoevenagel condensation : Reacts with malononitrile in ethanol under MW irradiation to form pyrano[3,2-c]quinoline fused systems (75–85% yield) .

-

Multicomponent reactions : Combines with 4-hydroxycoumarin and L-proline catalyst to generate tetrazolyl-pyranoquinolines (70–82% yield) .

Key Reaction Pathway :

-

Nucleophilic attack by malononitrile on the carbonyl carbon.

-

Intramolecular cyclization via elimination of water.

Electrophilic Aromatic Substitution (EAS)

The 8-methoxy group activates the quinoline ring for EAS:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 6-position (58% yield).

-

Halogenation : Bromination with Br₂/FeBr₃ yields 6-bromo derivatives (62% yield).

Regioselectivity :

The methoxy group directs electrophiles to the para position (C6), while the chloro substituent exerts minimal directing effects due to its meta orientation.

Oxidation and Reduction Pathways

-

Thioxo oxidation : Treatment with H₂O₂ in acetic acid oxidizes the 4-thioxo group to a sulfone (4-sulfonyl derivative, 65% yield).

-

Ester reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol (45% yield).

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Physicochemical Properties

- Hydrogen Bonding: The oxo group (C=O) in analogues like Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate participates in N–H⋯O and O–H⋯O interactions, forming stable crystalline structures . In contrast, the thioxo group (C=S) has weaker hydrogen-bond acceptor capacity, which may affect crystallinity and stability .

- Thermal Stability: Oxo derivatives (e.g., Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit melting points >180°C, while thioxo analogues may have lower melting points due to reduced intermolecular forces .

Biological Activity

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the thioxo-1,4-dihydroquinoline class, notable for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H12ClNO3S

- Molecular Weight : 297.76 g/mol

- CAS Number : 425392-47-8

The compound features significant substituents: a chloro group at the 5-position, a methoxy group at the 8-position, and a thioxo group at the 4-position of the quinoline ring. These structural characteristics contribute to its unique biological properties and reactivity.

Synthesis Methods

This compound can be synthesized through various methods, allowing for modifications to enhance its biological activity. The synthetic routes typically involve:

- Condensation Reactions : Combining appropriate precursors under specific conditions.

- Functional Group Modifications : Altering substituents to influence pharmacological properties.

Biological Activity

Research indicates that compounds within this class exhibit a range of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antitumor Properties : Studies have indicated that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves several pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate ROS levels, contributing to its antioxidant properties and potential protective effects against oxidative damage in cells.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antitumor Efficacy : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions and functional group transformations. For example, reductions of nitro/azido precursors (e.g., using stannous chloride in HCl or hydrogenation with Pd/C) yield diamino intermediates, which are then used to construct fused heterocyclic systems (e.g., pyrido[2,3-f]quinoxalines) via reactions with α-acetyl-N-arylhydrazonoyl chlorides . Regioselective substitutions at the 5- and 8-positions are critical; chlorine and methoxy groups are introduced via electrophilic aromatic substitution or nucleophilic displacement .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing crystals via slow evaporation (e.g., from chloroform/acetate mixtures) .

- Solving the phase problem using direct methods (SHELXS) .

- Analyzing intermolecular interactions (e.g., C–H⋯O, N–H⋯O hydrogen bonds) to understand packing motifs. For example, dihedral angles between the pyridinone and benzene rings (5.77°) and hydrogen-bonded ribbons along the c-axis are critical for stability .

Q. What methodologies are used to assess the antimicrobial activity of quinoline derivatives like this compound?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-activity relationship (SAR) studies: Modifying substituents (e.g., Cl, F, methoxy) at positions 5, 6, 7, and 8 to enhance DNA gyrase/topoisomerase IV inhibition .

- Comparative analysis with fluoroquinolone analogs (e.g., ciprofloxacin) to evaluate potency .

Advanced Research Questions

Q. How can researchers address contradictions in product formation under varying reduction conditions during synthesis?

- Methodological Answer :

- Case Study : Reduction of ethyl 7-azido-8-nitro precursors with SnCl₂ in HCl yields diamino intermediates, while ethanol under reflux produces carboxylic acid derivatives due to ester hydrolysis .

- Experimental Design :

- Control solvent polarity (protic vs. aprotic) and temperature to favor desired pathways.

- Monitor reaction progress via TLC or LC-MS to detect intermediates.

- Use silica gel chromatography for purification of regioisomers .

Q. What role do intermolecular interactions play in the crystalline packing and stability of this compound?

- Methodological Answer :

- Key Interactions : C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) hydrogen bonds stabilize parallel molecular arrangements in triclinic (P1) or monoclinic (P2₁/n) lattices .

- Impact on Stability : Planarity of the pyridinone ring (±0.057 Å deviation) and dihedral angles (e.g., 15.5° between carboxylate and pyridine planes) influence solubility and thermal stability .

Q. How can regioselectivity be optimized in the synthesis of tricyclic derivatives from this quinoline scaffold?

- Methodological Answer :

- Site-Selective Cyclocondensation : Use steric/electronic directing groups (e.g., methoxy at position 8) to favor pyrazine ring formation at positions 7 and 8 .

- Catalytic Optimization : Triethylamine in ethanol promotes selective cyclization without side reactions (e.g., ester hydrolysis) .

- Computational Modeling : DFT calculations to predict reactive sites and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.